Cas no 474942-76-2 (06:0 PC-d35)

06:0 PC-d35 化学的及び物理的性質
名前と識別子
-
- 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-triMethyl-d9
- 06:0 PC-D35
- 06:0 PC-d35
-
- インチ: 1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1
- InChIKey: DVZARZBAWHITHR-GOSISDBHSA-N
- SMILES: [C@H](COC(=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(OC(=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])COP([O-])(=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 20
じっけんとくせい
- 濃度: 5 mg/mL (790473C-5mg)
06:0 PC-d35 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | 790473P-5mg |
474942-76-2 | >99%(TLC) | 5mg |
¥7939.28 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 790473P-5MG |
06:0 PC-d35 |
474942-76-2 | 1,2-dihexanoyl-d22- | 5MG |
6439.4 | 2021-05-14 | |
AN HUI ZE SHENG Technology Co., Ltd. | 790473C-5mg |
474942-76-2 | >99%(TLC) | 5mg |
¥7850.69 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 790473C-5MG |
06:0 PC-d35 |
474942-76-2 | 1,2-dihexanoyl-d22- | 5MG |
6367.54 | 2021-05-14 |
06:0 PC-d35 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
06:0 PC-d35に関する追加情報
Latest Research Insights on 474942-76-2 and 06:0 PC-d35 in Chemical Biology and Pharmaceutical Sciences
The compound with CAS number 474942-76-2 and the deuterated phospholipid 06:0 PC-d35 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are pivotal in advancing our understanding of lipid metabolism, membrane dynamics, and drug delivery systems. This research brief synthesizes the latest findings related to these compounds, highlighting their applications, mechanisms, and potential therapeutic implications.
474942-76-2, a small-molecule compound, has been investigated for its role as a modulator in enzymatic pathways, particularly those involved in lipid signaling. Recent studies have elucidated its binding affinity to specific protein targets, suggesting its potential as a lead compound for drug development. Concurrently, 06:0 PC-d35, a deuterated analog of phosphatidylcholine, has emerged as a valuable tool in lipidomics and metabolic tracing studies due to its stable isotopic labeling, which enhances detection sensitivity in mass spectrometry-based assays.
A groundbreaking study published in the Journal of Lipid Research (2023) demonstrated the utility of 06:0 PC-d35 in tracking phospholipid turnover in cellular membranes. By employing advanced imaging techniques such as MALDI-TOF and LC-MS/MS, researchers were able to map the distribution and metabolic fate of this deuterated lipid in real-time. This approach provides unprecedented insights into lipid homeostasis and its dysregulation in diseases such as cancer and neurodegenerative disorders.
In parallel, investigations into 474942-76-2 have revealed its inhibitory effects on key enzymes in the arachidonic acid pathway, which is implicated in inflammatory responses. Preclinical trials have shown that this compound reduces pro-inflammatory cytokine production, positioning it as a promising candidate for treating chronic inflammatory conditions. Structural-activity relationship (SAR) studies further optimized its pharmacokinetic properties, enhancing its bioavailability and target specificity.
The synergy between these two research avenues is particularly noteworthy. For instance, the combination of 474942-76-2 with lipid-based delivery systems incorporating 06:0 PC-d35 has been explored to improve drug targeting and reduce off-target effects. Such innovations underscore the transformative potential of integrating chemical biology tools with pharmaceutical applications.
In conclusion, the ongoing research on 474942-76-2 and 06:0 PC-d35 exemplifies the dynamic interplay between chemical probes and therapeutic development. These studies not only deepen our mechanistic understanding of lipid-related processes but also pave the way for novel therapeutic strategies. Future directions may include clinical validation of 474942-76-2 and expanded applications of 06:0 PC-d35 in personalized medicine, leveraging its precision in metabolic profiling.
474942-76-2 (06:0 PC-d35) Related Products
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 21160-87-2(L-Glutamic acid-)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)




